molecular formula C9H8BrFO2 B6416421 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane CAS No. 1379314-34-7

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane

Cat. No.: B6416421
CAS No.: 1379314-34-7
M. Wt: 247.06 g/mol
InChI Key: ZTWPGNNWIPJFMY-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl dioxolanes, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The dioxolane ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring and the dioxolane ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWPGNNWIPJFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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